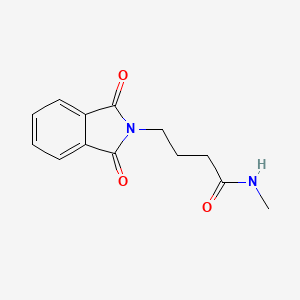![molecular formula C24H22N2O4 B4111444 2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid CAS No. 701252-55-3](/img/structure/B4111444.png)
2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid
Descripción general
Descripción
2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid, commonly known as Boc-L-Phe-L-Phe-L-2-Abz-OH, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in drug development and biochemistry.
Aplicaciones Científicas De Investigación
Anticancer Properties
PABA derivatives have shown promise as potential anticancer agents. Their ability to inhibit specific cellular processes and target cancer cells makes them valuable candidates for further investigation . Researchers are exploring their impact on various cancer types, including breast, lung, and colon cancers.
Anti-Alzheimer’s Potential
PABA compounds exhibit neuroprotective effects, which may be relevant in Alzheimer’s disease research. By modulating oxidative stress and inflammation, PABA derivatives could contribute to cognitive health and disease prevention .
Antibacterial Activity
PABA-based molecules demonstrate antibacterial properties. They may inhibit bacterial growth by interfering with essential cellular processes. Researchers are investigating their efficacy against both Gram-positive and Gram-negative bacteria .
Antiviral Applications
PABA derivatives have been explored for their antiviral potential. They may interfere with viral replication or entry mechanisms, making them interesting candidates for antiviral drug development .
Antioxidant Effects
PABA exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. By scavenging free radicals, it may protect cells from damage and contribute to overall health .
Anti-Inflammatory Properties
Inflammation plays a role in various diseases, including autoimmune conditions. PABA compounds have shown anti-inflammatory effects, making them relevant for drug development in this field .
Further research is needed to evaluate the safety, efficacy, and specific mechanisms of action of PABA derivatives. As we continue to explore these applications, PABA’s unique features position it as a valuable building block in drug discovery and development .
Mecanismo De Acción
Target of Action
Similar compounds such as anthranilic acid have been shown to interact with l-amino-acid oxidase and d-amino-acid oxidase .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other benzoic acid derivatives . These compounds typically bind to their targets and modulate their activity, leading to changes in cellular processes.
Biochemical Pathways
Benzoic acid derivatives are known to be involved in a variety of biochemical processes, including the metabolism of amino acids .
Pharmacokinetics
Similar compounds such as benzoic acid are known to be conjugated to glycine in the liver and excreted as hippuric acid . This process can impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have a variety of effects, including antimicrobial, anticancer, and anti-inflammatory properties .
Propiedades
IUPAC Name |
2-[[4-(2-phenylbutanoylamino)benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-2-19(16-8-4-3-5-9-16)23(28)25-18-14-12-17(13-15-18)22(27)26-21-11-7-6-10-20(21)24(29)30/h3-15,19H,2H2,1H3,(H,25,28)(H,26,27)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQXZDGSEDMLDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methyl-1-piperidinyl)sulfonyl]-N'-(3-nitrobenzoyl)benzohydrazide](/img/structure/B4111361.png)
![2,4-dichloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B4111372.png)
![2-(4-methylphenoxy)-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4111379.png)
![methyl 2-{[2-(4-bromophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4111381.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4111385.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4111390.png)
![2-(2,4-dichlorophenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4111402.png)
![methyl N-[(3-phenyl-1-adamantyl)acetyl]alaninate](/img/structure/B4111406.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)

![2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide](/img/structure/B4111432.png)

![1-benzyl-3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4111455.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)